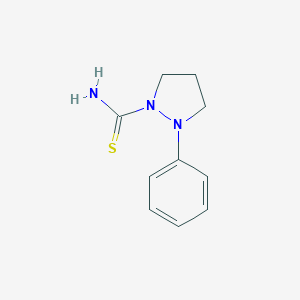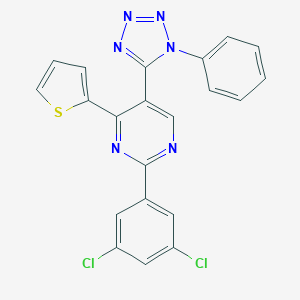
2-Phenylpyrazolidine-1-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylpyrazolidine-1-carbothioamide, also known as phenylbutazone, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, fever, and inflammation. The chemical structure of phenylbutazone consists of a pyrazolidine ring, a phenyl group, and a carbothioamide group.
作用机制
Phenylbutazone works by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the COX enzymes, 2-Phenylpyrazolidine-1-carbothioamidene reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Phenylbutazone has been shown to have both biochemical and physiological effects. Biochemically, 2-Phenylpyrazolidine-1-carbothioamidene inhibits the COX enzymes, which leads to a reduction in the production of prostaglandins. Physiologically, 2-Phenylpyrazolidine-1-carbothioamidene has been shown to reduce inflammation, fever, and pain. Phenylbutazone has also been shown to have antipyretic effects, which means that it can reduce fever.
实验室实验的优点和局限性
One advantage of using 2-Phenylpyrazolidine-1-carbothioamidene in lab experiments is that it has a well-established mechanism of action. This makes it easier to design experiments that target specific pathways or processes. Another advantage is that 2-Phenylpyrazolidine-1-carbothioamidene is relatively inexpensive and widely available. However, one limitation of using 2-Phenylpyrazolidine-1-carbothioamidene in lab experiments is that it can have off-target effects. For example, 2-Phenylpyrazolidine-1-carbothioamidene has been shown to inhibit the activity of other enzymes besides COX, which can lead to unintended effects.
未来方向
There are several potential future directions for research on 2-Phenylpyrazolidine-1-carbothioamidene. One area of interest is the potential use of 2-Phenylpyrazolidine-1-carbothioamidene in cancer therapy. Studies have shown that 2-Phenylpyrazolidine-1-carbothioamidene can inhibit the growth of cancer cells, but more research is needed to determine its efficacy and safety in humans. Another area of interest is the development of new formulations of 2-Phenylpyrazolidine-1-carbothioamidene that can improve its bioavailability and reduce its side effects. Finally, more research is needed to understand the off-target effects of 2-Phenylpyrazolidine-1-carbothioamidene and how they can be minimized.
合成方法
Phenylbutazone can be synthesized by reacting 4-chlorobenzoic acid with hydrazine to form 4-chlorobenzohydrazide. Then, the 4-chlorobenzohydrazide is reacted with ethyl acetoacetate to form 4-chloro-3-oxobutanoic acid hydrazide. Finally, the 4-chloro-3-oxobutanoic acid hydrazide is reacted with phenylisothiocyanate to form 2-Phenylpyrazolidine-1-carbothioamide.
科学研究应用
Phenylbutazone has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, gout, and ankylosing spondylitis. Phenylbutazone has also been studied for its potential use in cancer therapy. Studies have shown that 2-Phenylpyrazolidine-1-carbothioamidene can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
属性
产品名称 |
2-Phenylpyrazolidine-1-carbothioamide |
|---|---|
分子式 |
C10H13N3S |
分子量 |
207.3 g/mol |
IUPAC 名称 |
2-phenylpyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C10H13N3S/c11-10(14)13-8-4-7-12(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,14) |
InChI 键 |
YAPTURSFMKYIMD-UHFFFAOYSA-N |
SMILES |
C1CN(N(C1)C(=S)N)C2=CC=CC=C2 |
规范 SMILES |
C1CN(N(C1)C(=S)N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)


![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)

![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)

![5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B258154.png)
![2-(2,6-dichlorobenzyl)-5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B258155.png)